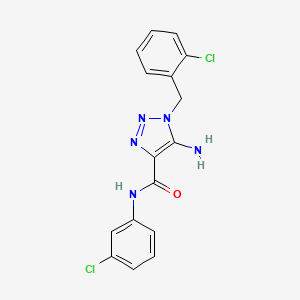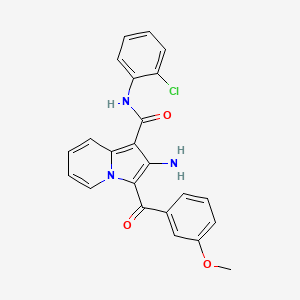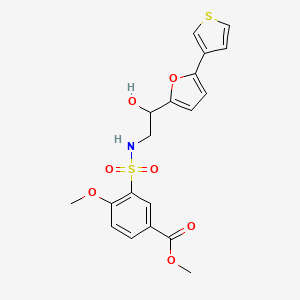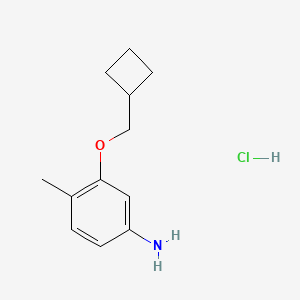
(5-Phenylisoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(5-Phenylisoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate" is not directly mentioned in the provided papers. However, the papers discuss various heterocyclic compounds that share structural similarities, such as the presence of isoxazole rings and pyrrolidine moieties. These compounds are of interest due to their potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including 1,3-dipolar cycloadditions, as seen in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates . Additionally, the three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes can yield 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Structural characterization of similar compounds is typically performed using techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the molecular geometry of a pyrazolopyrimidinone derivative was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement . Such approaches would be relevant for analyzing the molecular structure of "(5-Phenylisoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate."
Chemical Reactions Analysis
The reactivity of isoxazole and pyrrolidine derivatives can vary depending on the substituents present. For example, the reaction between 3-phenylisoxazol-5-one and aromatic aldehydes can yield different products based on the aldehyde used . Understanding the reactivity patterns of these functional groups would be essential for predicting the chemical behavior of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of amino groups can lead to the formation of hydrogen-bonded networks, as seen in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate . Additionally, the tautomerism and stability of such compounds in different environments can be significant, as demonstrated by the spontaneous transformation products of a pyrazolopyridinone derivative . These insights would be valuable for assessing the properties of "(5-Phenylisoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate."
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Isoxazole Derivatives : The compound can serve as a scaffold for synthesizing various highly functionalized isoxazole derivatives. For instance, studies have shown the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, highlighting its utility in creating diverse isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Electropolymerization and Electrochemical Studies : Derivatives with pyrrolidinyl groups have been used to form self-assembled monolayers on gold, improving the properties of copolymerized poly(pyrrole) layers. This indicates potential applications in enhancing electrochemical properties of polymers (Schneider, Füser, Bolte, & Terfort, 2017).
Molecular Docking and Pharmacophore Studies : The structural features of pyrrolidinyl and isoxazole compounds have been evaluated in silico for their potential as antitubercular agents, providing insights into their interactions with biological targets (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Synthesis of Novel Benzimidazole Analogs : The reactivity and synthesis of novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs have been explored. Such compounds have demonstrated significant analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential in pharmaceutical applications (Chikkula & Sundararajan, 2017).
Material Science and Catalysis
Electrochromic Properties and Sensor Applications : Derivatives of pyrrole, such as those incorporating benzoyl and pyrrolidinyl groups, have been synthesized and characterized for their electrochromic properties. These materials change color in response to voltage changes and pH variations, making them suitable for applications in electronic displays and pH sensors (Almeida et al., 2017).
Crystal Structure Analysis and Reactivity Studies : The crystal structure and reactivity of various pyridine and fused pyridine derivatives, including those with isoxazolyl and pyrrolidinyl groups, have been extensively studied. These analyses are crucial in understanding the molecular interactions and potential applications in material science (Al-Issa, 2012).
Sulfonamide Isoxazolo[5,4-b]Pyridine Derivatives : Novel sulfonamide isoxazolopyridines have been synthesized, displaying notable antimicrobial activity. Such compounds could be significant in the development of new antibacterial agents (Poręba et al., 2015).
Medicinal Chemistry and Drug Development : Research has been conducted on synthesizing and evaluating the antimicrobial activity of novel pyrrolidine-2-carboxylate derivatives. These studies contribute to the field of medicinal chemistry, especially in developing new antimicrobial agents (Nural et al., 2018).
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-21(27-15-18-14-20(28-22-18)16-6-2-1-3-7-16)17-8-10-19(11-9-17)29(25,26)23-12-4-5-13-23/h1-3,6-11,14H,4-5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWIDRVPNPAZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)

![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)